5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde
Description
This compound is a boron-containing indole derivative featuring a pinacol boronic ester group at the 5-position and a formyl group at the 3-position of the indole ring. It is synthesized via palladium-catalyzed Miyaura borylation, typically using Pd₂(dba)₃ and XPhos as catalysts . The aldehyde group enables further functionalization (e.g., condensation reactions), making it valuable in organic synthesis and materials science, such as covalent organic frameworks (COFs) and pharmaceuticals .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-12(7-11)10(9-18)8-17-13/h5-9,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFMFUTCJSHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis, particularly in borylation reactions.
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17BN2O
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
Anticancer Properties
Research indicates that compounds containing boron can exhibit significant anticancer properties. The indole structure in this compound is known for its ability to interact with various biological targets:
-
Mechanism of Action :
- Indole derivatives can act as selective estrogen receptor modulators (SERMs), which are crucial in cancer therapy, particularly in estrogen-dependent tumors such as breast cancer .
- The presence of the dioxaborolane moiety enhances the compound's ability to form complexes with biological targets, potentially leading to inhibition of tumor growth.
-
Case Studies :
- A study demonstrated that similar indole derivatives exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- In vitro studies have shown that boron-containing compounds can enhance the efficacy of existing chemotherapeutics by acting synergistically to overcome drug resistance mechanisms in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action :
- The dioxaborolane group may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Research Findings :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17BN2O |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 754214-56-7 |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates Suzuki-Miyaura couplings with aryl/heteroaryl halides, enabling the introduction of aromatic substituents at the 5-position of the indole core.
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronate, and reductive elimination to form the C–C bond . The aldehyde group remains intact under these conditions, allowing sequential functionalization .
Aldehyde-Mediated Condensation Reactions
The aldehyde group undergoes nucleophilic additions and condensations, enabling the synthesis of heterocycles and Schiff bases.
Hydrazone Formation
Reaction with hydrazines yields hydrazones, which serve as intermediates for further cyclization:
-
Example :
Knoevenagel Condensation
Cyanoacetamide derivatives react with the aldehyde to form α,β-unsaturated compounds:
-
Example :
Stability and Reaction Considerations
Comparison with Similar Compounds
Substitution Pattern and Electronic Effects
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (CAS 1231934-47-6): The boronate group is at the 4-position instead of 5, and the indole nitrogen is methylated. Reactivity: The 4-position boronate may exhibit reduced coupling efficiency in Suzuki-Miyaura reactions due to electronic differences in the indole ring .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile (CAS 1463055-84-6):
Heterocyclic Core Modifications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2):
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole (CAS 919119-70-3):
Functional Group Variations
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole (CAS 837392-64-0):
- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide (CAS 1218789-36-6): Pyrimidine ring with a sulfonamide group.
Comparative Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. What are the common synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-3-carbaldehyde?
The synthesis typically involves multistep reactions:
- Formylation : Introduce the aldehyde group at the 3-position of indole using Vilsmeier-Haack or Duff formylation.
- Borylation : Install the boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Purification : Column chromatography or recrystallization to isolate the product. Key reference synthesis: Similar compounds (e.g., carbazole derivatives) were synthesized via alkylation, bromination, and borylation steps, with final yields of ~60–75% .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR : To verify the positions of the formyl and boronate groups (e.g., aldehyde proton at ~10 ppm, boronate quaternary carbons at ~25–30 ppm) .
- IR Spectroscopy : Confirmation of aldehyde C=O stretch (~1680–1720 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹).
- HRMS : For exact mass validation (e.g., [M+H]+ expected for C₁₆H₁₉BNO₃: 284.1461) .
- X-ray Crystallography (if crystalline): Resolve steric or electronic ambiguities using SHELX programs .
Q. What is the role of the formyl group in this compound’s reactivity?
The formyl group enables:
- Condensation reactions : Formation of Schiff bases with amines (e.g., in heterocyclic synthesis) .
- Nucleophilic additions : Participation in Knoevenagel or Aldol reactions for constructing conjugated systems .
Q. How should this compound be stored to maintain stability?
- Store under inert gas (argon/nitrogen) at –20°C to prevent boronate hydrolysis.
- Use desiccants to avoid moisture, which degrades the boronate ester .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and the expected structure be resolved?
- Cross-validation : Combine NMR, HRMS, and IR data to identify discrepancies (e.g., unexpected peaks may indicate byproducts).
- Isotopic labeling : Use ¹⁰B/¹¹B isotopic analysis to confirm boronate integrity .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Single-crystal X-ray analysis : Resolve ambiguities via SHELXL refinement .
Q. What challenges arise when using this compound in Suzuki-Miyaura cross-coupling reactions?
- Steric hindrance : The indole and pinacol groups may reduce coupling efficiency. Optimize with bulky ligands (e.g., SPhos) or elevated temperatures .
- Competitive side reactions : The formyl group may undergo undesired reactions; protect it as an acetal before coupling .
- Catalyst selection : Use Pd(PPh₃)₄ for electron-rich aryl boronate esters .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Temperature control : Lower temperatures (0–25°C) during formylation reduce polymerization.
- Catalyst loading : Reduce Pd catalyst to ≤2 mol% to avoid metal-mediated side reactions .
- Stepwise purification : Isolate intermediates (e.g., brominated indole) before borylation to improve final yield .
Q. What advanced applications exist for this compound in multicomponent reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
